Methylthiomethyl phenyl sulfone
Description
Historical Context and Evolution of Organosulfur Reagents in Chemical Transformations
The field of organosulfur chemistry, the study of organic compounds containing sulfur, has a rich history and plays a crucial role in modern synthetic chemistry. wikipedia.org These compounds are not only widespread in nature, found in essential amino acids like cysteine and methionine, but are also key components in numerous pharmaceuticals, agrochemicals, and materials. wikipedia.orgupol.cz The journey of organosulfur chemistry began in the 19th century with early discoveries that laid the groundwork for future innovations. tandfonline.com A significant milestone was the preparation of thiols in a laboratory setting in 1834. britannica.com
Historically, the introduction of sulfur-based functional groups into molecules was dominated by ionic chemistry. researchgate.net However, the 20th century saw significant developments, including the exploration of S-stabilized carbanions and rearrangements like the Truce-Smiles rearrangement, which expanded the synthetic utility of organosulfur compounds. capes.gov.br In recent times, radical-based methods for creating carbon-sulfur bonds have gained prominence, allowing for the late-stage introduction of these functionalities into complex molecules. researchgate.net
The evolution of organosulfur reagents has been driven by the need for versatile and reliable methods to construct complex molecular architectures. researchgate.net Compounds like dimethyl sulfoxide (B87167) (DMSO) and polysulfones have found widespread use as solvents and inert polymers, respectively. britannica.com In the realm of synthetic reagents, organosulfur compounds are highly valued for their ability to facilitate a wide range of transformations, from forming new carbon-carbon bonds to acting as protecting groups. britannica.comorganic-chemistry.org The unique chemical properties of sulfur, being a third-period element, allow for a diverse range of oxidation states and bonding patterns, making organosulfur compounds indispensable tools for organic chemists. britannica.com
Strategic Significance of Methylthiomethyl Phenyl Sulfone as a Versatile Synthetic Building Block
This compound has emerged as a strategically significant and versatile building block in organic synthesis. Its utility stems from its unique structure, which incorporates both a phenylsulfonyl group and a methylthio group attached to a central methylene (B1212753) carbon. This arrangement allows the molecule to function as both a nucleophilic and an electrophilic building block, providing chemists with a flexible tool for constructing complex molecules. sigmaaldrich.com
The phenylsulfonyl group acts as a strong electron-withdrawing group, which acidifies the adjacent methylene protons. This allows for the easy formation of a carbanion upon treatment with a base. This nucleophilic carbanion can then react with a variety of electrophiles, making this compound an effective reagent for forming new carbon-carbon bonds.
One of the key applications of this compound is its use as a formyl anion equivalent. After the initial nucleophilic addition, the methylthiomethyl group can be readily converted into a carbonyl group, effectively introducing a formyl group into the target molecule. This two-step process provides a reliable method for aldehyde synthesis.
Furthermore, this compound is a key reagent in olefination reactions, particularly the Julia-Kocienski olefination. oregonstate.edu In this reaction, the sulfone is used to convert aldehydes and ketones into alkenes, often with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org The versatility of this reagent is also demonstrated in its use for the synthesis of various specialized compounds, such as multidentate methylthio arylethynes and their butadiyne derivatives. sigmaaldrich.com
Overview of Key Reactivity Profiles and Synthetic Utility
The synthetic utility of this compound is defined by its diverse reactivity profiles, primarily centered around the generation and subsequent reaction of its corresponding carbanion. The presence of the phenylsulfonyl group facilitates the deprotonation of the α-carbon, creating a stabilized carbanion that can engage in a variety of synthetically useful transformations.
A major application of this reagent is in the Julia-Kocienski olefination , a modified, one-pot version of the Julia olefination. organic-chemistry.orgoregonstate.edu This reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of the this compound carbanion to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This intermediate then undergoes a series of steps to yield the final alkene product, often with a high degree of control over the geometry of the newly formed double bond. organic-chemistry.orgorganic-chemistry.org Different reaction conditions and related sulfone reagents can be employed to favor the formation of either the (E)- or (Z)-alkene isomer. organic-chemistry.orgorganic-chemistry.org
The reactivity of this compound also allows it to serve as a formyl anion synthon . The initial nucleophilic addition of its carbanion to an electrophile, followed by subsequent chemical manipulation of the methylthiomethyl group, allows for the introduction of an aldehyde functionality. This two-step transformation is a valuable tool for the synthesis of complex aldehydes.
Beyond these primary roles, this compound is employed in the synthesis of other functionalized molecules. For instance, it serves as a starting material for the preparation of methylthio arylbutadiynes. sigmaaldrich.com Its ability to act as both a nucleophile and an electrophile under different conditions underscores its versatility as a synthetic building block in modern organic chemistry. sigmaaldrich.com
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₀O₂S₂ |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 59431-14-0 |
| Appearance | Colorless to yellowish solid |
| Melting Point | 85-87 °C |
| SMILES String | CSCS(=O)(=O)c1ccccc1 |
| InChI Key | XBGGZYQBIQAYII-UHFFFAOYSA-N |
Data sourced from available chemical supplier information. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGZYQBIQAYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349143 | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-14-0 | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Patterns of Methylthiomethyl Phenyl Sulfone
Generation and Behavior of α-Sulfonyl Stabilized Carbanions
The key to the reactivity of methylthiomethyl phenyl sulfone lies in the acidity of the methylene (B1212753) protons situated between the two sulfur atoms. The electron-withdrawing nature of the adjacent phenylsulfonyl group significantly enhances the acidity of these protons, facilitating the formation of a stabilized carbanion.
Deprotonation and Anion Stability
The generation of the α-sulfonyl carbanion from this compound is typically achieved by treatment with a strong base. Common bases employed for the deprotonation of sulfones include organolithium reagents, such as n-butyllithium (n-BuLi), and other strong bases like lithium diisopropylamide (LDA). The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the resulting carbanion.
| Base | Solvent | Typical Temperature |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C |
| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol, Tetrahydrofuran (THF) | Room temperature |
Stereoelectronic Effects on Carbanion Reactivity
The geometry and reactivity of the α-sulfonyl carbanion derived from this compound are governed by stereoelectronic effects. Theoretical and experimental studies on related α-sulfonyl carbanions have shown that the carbanion adopts a pyramidal geometry rather than a planar one. researchgate.net This pyramidal structure has a significant inversion barrier, which can lead to stereoselective reactions if a chiral center is present at the α-position.
Influence of Counterions and Solvents on Carbanion Chemistry
The nature of the counterion and the solvent system employed during the deprotonation and subsequent reaction of this compound can profoundly impact the reactivity and selectivity of the process.
Counterion Effects: When an organolithium reagent like n-BuLi is used for deprotonation, the resulting carbanion exists as a lithium salt. The lithium cation can coordinate to the oxygen atoms of the sulfonyl group, forming a chelated structure. This chelation can influence the aggregation state of the organolithium species in solution (monomers, dimers, or higher aggregates), which in turn affects its reactivity. researchgate.net The nature of the counterion (e.g., Li+, Na+, K+) can also impact the ion pair structure (contact ion pair vs. solvent-separated ion pair), thereby altering the nucleophilicity of the carbanion. For instance, more dissociating solvents can lead to more "naked" and hence more reactive anions.
Solvent Effects: The choice of solvent is critical in α-sulfonyl carbanion chemistry. Aprotic polar solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. THF is favored for its ability to solvate the lithium counterion without reacting with the strong base or the carbanion. DMSO can also be used, and its high polarity can promote the formation of solvent-separated ion pairs, potentially increasing the reactivity of the carbanion. acs.org However, the reactivity in different solvents can be complex; for instance, studies on trifluoromethylsulfonyl-stabilized carbanions have shown that their reaction rates can be significantly faster in protic solvents like methanol (B129727) compared to DMSO, an "inverse solvent effect." acs.org This highlights the intricate interplay between the carbanion, counterion, and solvent molecules.
Nucleophilic Reactivity: Electrophilic Additions and Substitutions
The stabilized carbanion generated from this compound is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions, including additions to carbonyl compounds and alkylation reactions.
Aldol-Type Additions to Carbonyl Compounds
The α-sulfonyl carbanion of this compound undergoes efficient aldol-type additions to a wide range of aldehydes and ketones. This reaction provides a direct route to β-hydroxy sulfones, which are valuable synthetic intermediates. The general reaction involves the deprotonation of the sulfone followed by the addition of the carbonyl compound at low temperature. The resulting alkoxide is then protonated upon workup to yield the β-hydroxy sulfone.
While specific studies on the aldol (B89426) reactions of this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to that of other α-sulfonyl carbanions. For example, the condensation of sulfones with ketones and aldehydes using potassium t-butoxide has been shown to yield a variety of products depending on the substrate. nih.gov In a more controlled manner, the lithiated carbanion would add to the carbonyl group. The stereochemical outcome of these additions can often be influenced by the reaction conditions, including the nature of the counterion and the solvent, due to the potential for chelation control in the transition state.
| Electrophile | Product Type |
| Benzaldehyde | 2-(phenylsulfonyl)-2-(methylthio)-1-phenylethan-1-ol |
| Acetone | 1-(phenylsulfonyl)-1-(methylthio)-2-methylpropan-2-ol |
| Cyclohexanone | 1-((phenylsulfonyl)(methylthio)methyl)cyclohexan-1-ol |
Alkylation Reactions with Halides and Related Electrophiles
The carbanion of this compound can be readily alkylated by treatment with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for the introduction of an alkyl group at the α-position, leading to the formation of more complex sulfones. The reaction typically proceeds via an SN2 mechanism, where the carbanion displaces the halide from the alkylating agent.
The success of the alkylation reaction depends on the nature of the alkyl halide. Primary and secondary alkyl halides are generally good substrates, while tertiary halides are often too sterically hindered and may lead to elimination side reactions. Other electrophiles such as epoxides and sulfonates can also be used. The choice of solvent and counterion can again play a role in the efficiency of the alkylation process. The resulting alkylated sulfones can be further transformed, for instance, by reductive desulfonylation to remove the sulfonyl group, making this a versatile method for the synthesis of a wide range of organic molecules.
Michael Additions to Unsaturated Systems
This compound, through the formation of its carbanion, can act as a nucleophile in Michael additions to α,β-unsaturated systems. This reaction, a conjugate addition, is a valuable method for forming carbon-carbon bonds. byjus.commasterorganicchemistry.com The process is typically initiated by deprotonating the this compound with a suitable base to generate a resonance-stabilized carbanion. byjus.comyoutube.com This carbanion then attacks the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.comyoutube.com
The reactivity in Michael additions is influenced by the nature of the Michael acceptor. Generally, α,β-unsaturated ketones are effective acceptors. youtube.com The reaction proceeds via a 1,4-addition of the sulfone's carbanion to the unsaturated system, forming an enolate intermediate which is subsequently protonated to yield the final adduct. byjus.commasterorganicchemistry.com
The sulfonyl group plays a crucial role in stabilizing the initial carbanion, facilitating its formation and subsequent nucleophilic attack. wikipedia.org This characteristic makes this compound and related sulfones useful reagents in synthetic organic chemistry for the construction of more complex molecules. nih.gov The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and selectivity.
| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product Type | Key Features |
| This compound (carbanion) | α,β-Unsaturated Ketone | 1,5-Dicarbonyl compound derivative | C-C bond formation, enolate intermediate byjus.commasterorganicchemistry.com |
| This compound (carbanion) | α,β-Unsaturated Ester | Substituted ester | Conjugate addition masterorganicchemistry.com |
| This compound (carbanion) | α,β-Unsaturated Nitrile | Substituted nitrile | Formation of a new C-C bond youtube.com |
Electrophilic Reactivity: Pummerer-Type Rearrangements and Sulfone Eliminations
While the primary reactivity of this compound involves its nucleophilic character after deprotonation, its sulfur atom can also participate in electrophilic reactions, particularly under specific activating conditions that can lead to rearrangements and eliminations.
The sulfonyl group (SO2R) is an effective leaving group in various organic reactions, a property that stems from the stability of the resulting sulfinate anion (RSO2⁻). nih.gov In reactions involving β-substituted sulfones, the sulfonyl group can be eliminated, leading to the formation of alkenes. This is a key step in the Julia olefination, where a β-hydroxy sulfone is converted to an alkene. wikipedia.org
Reductive conditions are often employed to facilitate the elimination of the sulfonyl group. wikipedia.org For instance, sodium amalgam or samarium(II) iodide can be used to promote the reductive elimination of β-acyloxy or β-sulfonyloxy sulfones to form alkenes. wikipedia.org The stability of the sulfinate anion as a leaving group is a driving force for these transformations. nih.gov
Building upon the principle of sulfone elimination, protocols have been developed for the synthesis of alkynes. These methods often involve a double elimination from a suitable precursor. While not directly involving this compound in all documented cases, related sulfonyl-containing compounds serve as key intermediates. For example, the reaction of S-(alkynyl)dibenzothiophenium salts with sodium sulfonates can produce alkynyl sulfones. nih.gov These alkynyl sulfones can then potentially undergo further transformations.
The general strategy for alkyne formation via double elimination involves a substrate with two leaving groups on adjacent carbon atoms. In the context of sulfones, this could involve a vinyl sulfone intermediate that undergoes a second elimination. The synthesis of vinyl sulfones can be achieved through various methods, including the hydrosulfonylation of alkynes. rsc.org
Metal-Mediated and Catalytic Transformations
The reactivity of this compound and related sulfones can be significantly expanded through the use of transition metal catalysis, enabling a range of cross-coupling and cycloaddition reactions.
Organosulfones have emerged as viable partners in transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the formation of C-C, C-N, and C-O bonds. researchgate.netresearchgate.net For instance, aryl and alkyl methyl sulfones can undergo direct arylation with aryl bromides in the presence of a palladium catalyst. nih.gov
The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, has also been adapted for aryl sulfones, where they act as electrophilic coupling partners. chemrxiv.org These reactions often require specific ligands and conditions to facilitate the challenging oxidative addition of the palladium catalyst to the C-SO2 bond. nih.govchemrxiv.org The reactivity of the sulfone can be enhanced by the presence of electron-withdrawing groups on the aryl ring. nih.gov
The mechanism of these cross-coupling reactions generally involves the oxidative addition of the transition metal to the carbon-sulfur bond, followed by transmetalation and reductive elimination. rhhz.net
| Reaction Type | Catalyst | Coupling Partners | Bond Formed | Reference |
| Direct Arylation | Palladium | Aryl/Alkyl methyl sulfone + Aryl bromide | C-C | nih.gov |
| Suzuki-Miyaura Coupling | Palladium | Aryl sulfone + Arylboronic acid | C-C | chemrxiv.org |
| C-N Coupling | Palladium | N-unsubstituted sulfoximines + Electrophiles | C-N | researchgate.net |
Intermediates derived from this compound and related sulfones can participate in cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com The electron-withdrawing nature of the sulfonyl group can activate an adjacent double bond, making it a good dienophile for [4+2] cycloadditions. nih.govnih.gov
For instance, vinyl sulfones can react with dienes to form cyclohexene (B86901) derivatives. nih.gov The stereochemistry of these reactions is often predictable, following the general rules of cycloaddition reactions. youtube.com Furthermore, intermediates derived from sulfones can be involved in [3+2] cycloaddition reactions. For example, the reaction of an azomethine ylide with phenyl vinyl sulfone has been studied and proceeds with high regioselectivity and stereoselectivity. mdpi.com
These cycloaddition strategies provide a powerful means to construct complex cyclic and heterocyclic systems from relatively simple starting materials containing a sulfonyl group. nih.govmdpi.com
Applications of Methylthiomethyl Phenyl Sulfone in Complex Molecule Synthesis
As a Methylthiomethyl (MTM) Synthon
One of the primary applications of methylthiomethyl phenyl sulfone is as a synthon for the methylthiomethyl (MTM) group. The MTM group is a valuable acetal-type protecting group, particularly for alcohols, phenols, and carboxylic acids, offering stability under various conditions and unique methods for its cleavage. nih.govthieme-connect.de
This compound provides a reliable method for the introduction of the MTM protecting group onto hydroxyl functionalities. The process typically involves the deprotonation of the sulfone with a strong base, such as n-butyllithium, to generate the corresponding α-sulfonyl carbanion. This potent nucleophile then reacts with various electrophiles.
However, a more common and direct application involves the use of other reagents for introducing MTM ethers and esters, which are functionalities that can be manipulated through sulfone-based chemistry in subsequent steps. For instance, MTM esters and ethers can be prepared directly from carboxylic acids or phenols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the source of the methylthiomethyl group. nih.govrsc.orgresearchgate.net This catalyst-free method is operationally simple and tolerates a wide range of functional groups. nih.govresearchgate.net
The MTM group can also be introduced to enol ethers and activated aromatic compounds using reagents like dimethyl sulfoxide-acetic anhydride (B1165640). rsc.org The stability of MTM ethers is comparable to other alkoxymethyl ethers; they are resistant to strongly basic conditions and can withstand mildly acidic environments that would cleave other protecting groups like tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers. thieme-connect.de
The MTM group is not only a protecting group but also a masked carbonyl or carboxyl functional group. Following its introduction, the MTM ether or thioether can be converted into aldehydes, ketones, or carboxylic acid derivatives, highlighting its utility in synthetic transformations. researchgate.netresearchgate.netuobasrah.edu.iq
The conversion of secondary methyl ethers to ketones can be achieved under mild conditions using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile (B52724). researchgate.net This oxidative cleavage expands the utility of the methyl group as a protecting group that can be unmasked to reveal a ketone. While not a direct transformation of an MTM ether, the principles of ether oxidation are relevant. The transformation of thioesters into aldehydes and ketones is also a well-established process in organic synthesis. researchgate.net
A direct, regiodivergent method for converting aldehydes into either branched or linear ketones has been developed using rhodium-catalyzed reductive coupling with vinyl bromides. nih.gov This bypasses traditional multi-step sequences that often involve the use of Weinreb amides. nih.gov Carboxylic acid derivatives, such as amides and esters, can be readily prepared from parent carboxylic acids, which can be revealed from the hydrolysis of MTM esters. uobasrah.edu.iqnih.gov
Table 1: Compounds related to MTM Synthon Applications
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Reagent, MTM synthon |
| Dimethyl sulfoxide (DMSO) | Reagent and MTM source |
| Carboxylic Acids | Starting material for MTM esters |
| Phenols | Starting material for MTM ethers |
| Aldehydes | Product of MTM group transformation |
| Ketones | Product of MTM group transformation |
| Carboxylic Acid Derivatives | Product of MTM group transformation |
Construction of Carbon-Carbon Bonds
The stabilized carbanion generated from this compound is a powerful tool for the construction of new carbon-carbon bonds, enabling the assembly of complex carbocyclic and heterocyclic frameworks, as well as linear systems like alkenes, alkynes, and polyketides.
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental strategies in the synthesis of cyclic systems. Phenyl sulfones are valuable reagents in these transformations. nih.gov Formal [4+1] annulation strategies have been reviewed as a powerful method for constructing five-membered carbocyclic and heterocyclic rings. nih.gov
The reactivity of sulfone-containing reagents has been exploited in the synthesis of various N-heterocyclic sulfones. nih.govresearchgate.net For example, a sulfone-embedded anhydride can undergo efficient annulation with imines and 1,3-azadienes to produce sp³-rich N-heterocyclic sulfones bearing vicinal stereocenters. nih.govresearchgate.net This modular approach allows for the construction of diverse libraries of medicinally relevant scaffolds. nih.gov Similarly, vinyl sulfonium (B1226848) salts, acting as bis-electrophiles, have been used in a one-step protocol to synthesize morpholines, thiomorpholines, and piperazines from β-amino alcohols, thiols, and amines, respectively. bris.ac.uk
The phenylsulfonyl group is an excellent activating group and leaving group in elimination reactions, providing reliable pathways to alkenes and alkynes. A common strategy involves the reaction of the α-sulfonyl carbanion with an aldehyde or ketone to form a β-hydroxy sulfone. mdpi.com These intermediates can then undergo reductive elimination (as in the Julia-Lythgoe olefination) or β-elimination to furnish alkenes. mdpi.com
Vinyl sulfones are key intermediates in these transformations and can be synthesized through various methods, including the hydrosulfonylation of alkynes or the elimination of addition adducts from alkenes. rsc.orgd-nb.infoorganic-chemistry.org Catalyst-free methods for synthesizing vinyl sulfones from sulfinic acid sodium salts and dibromides have been developed, offering an economical and environmentally friendly alternative. organic-chemistry.org The synthesis of vinyl sulfones from alkenes can also be achieved using molybdenum-based catalysts, providing access to these useful intermediates with high stereoselectivity. d-nb.inforesearchgate.net These vinyl sulfones can subsequently be used in reactions like the Van Leusen pyrrole (B145914) synthesis, where they react with reagents like p-tosylmethyl isocyanide (TosMIC) to form pyrrole derivatives. researchgate.net
The synthesis of alkynes can be achieved from the corresponding vinyl sulfones, extending the utility of these elimination strategies. researchgate.net
The iterative carbon-carbon bond-forming capabilities of this compound and related reagents are well-suited for the assembly of repeating structural motifs found in natural products like polyketides and polyacetylenes. Polyketides are built from the repeated condensation of acetate (B1210297) units, often involving β-hydroxy carbonyl intermediates, which are directly accessible through the reaction of sulfonyl carbanions with aldehydes.
This compound has been explicitly used as a starting reagent for the preparation of methylthio arylbutadiynes (Ar-C≡C-C≡C-SCH₃), which are components of polyacetylene scaffolds. sigmaaldrich.com Polyacetylenes are polymers with a backbone of alternating carbon-carbon single and triple bonds. wikipedia.org The synthesis of these conjugated systems often relies on the polymerization of acetylene (B1199291) monomers, sometimes bearing functional side chains. wikipedia.orgnih.gov The ability to construct complex diyne units using sulfone chemistry demonstrates a direct route to building blocks for more extended polyacetylene structures.
Role in Stereoselective Synthesis
This compound is a versatile reagent whose utility extends into the sophisticated realm of stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. The anion derived from this sulfone can engage in reactions that generate new stereocenters with a high degree of predictability.
Diastereoselective Transformations
Diastereoselective reactions aim to favor the formation of one diastereomer over others. In the context of this compound, this is typically achieved by reacting its corresponding carbanion with a chiral electrophile, such as an aldehyde or imine that already possesses one or more stereocenters. The inherent stereochemistry of the electrophile influences the trajectory of the incoming nucleophile, leading to a preferred stereochemical outcome at the newly formed stereocenter.
The control of diastereoselectivity often relies on principles of steric hindrance and chelation. For instance, in reactions analogous to those with other phenyl sulfones, the formation of a chelated intermediate involving the reactants and a metal cation can lock the transition state into a specific conformation, directing the nucleophilic attack from the less hindered face. nih.gov The steric bulk of the substituents on both the sulfone reagent and the chiral electrophile plays a critical role in determining the facial selectivity of the addition. Hydroxyl-directed reductions of related allylic hydroxy phenyl sulfones have demonstrated that diastereoselectivity can be high (up to 15:1), a principle that underscores the potential for controlled transformations with this compound. nih.gov
Table 1: Illustrative Diastereoselective Addition of Sulfone Anions This table illustrates the general principle of diastereoselective additions involving sulfone-stabilized carbanions, as specific data for this compound was not detailed in the provided search results.
| Electrophile (with existing stereocenter) | Reagent | Conditions | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Chiral Aldehyde | Anion of this compound | Lewis Acid (e.g., TiCl₄), Low Temp. | Potentially High |
| Chiral Imine | Anion of this compound | Base (e.g., n-BuLi), THF | Potentially High |
| Chiral Epoxide | Anion of this compound | Lewis Acid catalysis | Potentially High |
Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysis
When the goal is to produce a single enantiomer from achiral starting materials, enantioselective strategies are employed. These methods typically involve either the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst. scielo.org.mx
Chiral Auxiliaries: A common and reliable strategy involves covalently attaching a chiral auxiliary to the sulfone moiety or the reaction partner. scielo.org.mxresearchgate.net Sulfur-based chiral auxiliaries, such as those derived from amino acids like thiazolidinethiones, are particularly effective. scielo.org.mxresearchgate.net The auxiliary creates a chiral environment that forces a subsequent reaction, like an alkylation or an aldol (B89426) addition, to proceed with high diastereoselectivity. scielo.org.mx After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered, yielding the enantiomerically enriched product. scielo.org.mx
Asymmetric Catalysis: An alternative, more atom-economical approach is the use of a substoichiometric amount of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, interacts with the substrates to form a transient, diastereomeric transition state that favors the formation of one enantiomer of the product. For example, the enantioselective oxidation of sulfides to chiral sulfoxides is a well-established catalytic process. orgsyn.org Similarly, the addition of the this compound anion to an achiral electrophile could be rendered enantioselective by a chiral phase-transfer catalyst or a chiral Lewis acid that coordinates to the electrophile. capes.gov.br
Table 2: Conceptual Enantioselective Strategies
| Strategy | Description | Key Component Example | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | The sulfone is derivatized with a recoverable chiral molecule that directs a stereoselective transformation. scielo.org.mxresearchgate.net | (4R)-Phenylthiazolidinethione | High enantiomeric excess (ee) after auxiliary removal. scielo.org.mx |
| Asymmetric Catalysis | A chiral catalyst creates a transient chiral environment, favoring one enantiomeric pathway. capes.gov.br | Chiral Lewis Acid (e.g., Rh(I)/(R)-H8-BINAP complex concept nih.gov) | High enantiomeric excess (ee) in the final product. |
Contributions to Natural Product Total Synthesis
The synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound serves as a valuable building block in this field due to its unique reactivity and functional group tolerance.
Strategic Application in Retrosynthetic Analysis
Retrosynthetic analysis is the process of deconstructing a complex target molecule into simpler, commercially available precursors to devise a synthetic plan. ias.ac.inyoutube.com In this context, this compound is recognized as a versatile synthetic equivalent, or "synthon." The core of its utility lies in the acidic nature of the methylene (B1212753) protons situated between the two sulfur atoms, allowing for easy formation of a stabilized carbanion.
This carbanion can act as a nucleophilic formaldehyde (B43269) or hydroxymethyl anion equivalent. After the carbon-carbon bond-forming reaction, the sulfone and thioether groups can be manipulated or removed. For instance, reductive desulfonylation can remove the phenylsulfonyl group, leaving a methylthiomethyl group which can be further hydrolyzed to an aldehyde. This makes the reagent a powerful tool for introducing a single carbon unit that can be elaborated into various functionalities. Chemists planning a synthesis may identify a key bond disconnection in the target molecule that corresponds to the addition of this sulfone-stabilized carbanion. ias.ac.in
Computational and Theoretical Studies of Methylthiomethyl Phenyl Sulfone Systems
Computational and theoretical chemistry provide powerful tools for understanding the intricate details of molecular systems, offering insights that are often inaccessible through experimental methods alone. For methylthiomethyl phenyl sulfone, these studies illuminate its fundamental properties, from electron distribution to reaction dynamics.
Advanced Analytical Methodologies in Methylthiomethyl Phenyl Sulfone Research
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
Spectroscopy is fundamental to the structural analysis of newly synthesized derivatives of methylthiomethyl phenyl sulfone, providing unambiguous evidence of molecular connectivity and the presence of key functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In ¹H NMR spectra of this compound, distinct signals are expected for the different proton environments. The aromatic protons of the phenylsulfonyl group typically appear in the downfield region (δ 7.5-8.0 ppm). rsc.org The methylene (B1212753) bridge protons (SO₂-CH₂ -S) are expected to resonate at a characteristic shift, influenced by the adjacent electron-withdrawing sulfonyl group and the sulfur atom. The methyl protons of the thiomethyl group (S-CH₃ ) would appear further upfield. rsc.org For comparison, in the related compound methylthiomethyl p-tolyl sulfone, ¹H NMR signals are well-defined, providing a basis for interpreting the spectra of similar structures. chemicalbook.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton signals and correlate them to their corresponding carbon atoms, which is especially useful for complex, substituted derivatives.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbon atoms of the phenyl ring, the methylene bridge, and the methyl group each give a distinct signal. The chemical shifts are sensitive to substitution on the aromatic ring, allowing for precise characterization of synthesized analogues.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for related functional groups.
| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic Protons | C₆H₅- | ||
| Methylene Protons | -SO₂-CH₂-S- | ||
| Methyl Protons | -S-CH₃ |
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups within a molecule. For this compound and its derivatives, these methods are particularly useful for confirming the presence of the critical sulfonyl (SO₂) group.
The sulfonyl group exhibits two characteristic, strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The NIST Chemistry WebBook provides reference IR spectra for the closely related methyl phenyl sulfone, showing these characteristic absorptions. nist.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bands for the aliphatic methylene and methyl groups appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the sulfonyl group vibrations are also visible in Raman spectra, C-S bond vibrations, which are often weak in the IR spectrum, can be more readily identified. Theoretical studies combined with experimental spectra, such as those performed on methyl trifluoromethyl sulfone, allow for a complete assignment of vibrational modes. nih.gov
Table 2: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | -SO₂- | ||
| Symmetric Stretch | -SO₂- | ||
| Aromatic C-H Stretch | C₆H₅- | ||
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | ||
| Aromatic C=C Bending | C₆H₅- |
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound. nih.gov Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing between isobaric compounds (molecules with the same nominal mass but different atomic compositions). nih.govscilit.com
For research involving this compound (C₈H₁₀O₂S₂), which has a monoisotopic mass of approximately 202.0122 Da, HRMS can confirm the successful synthesis of a target derivative by verifying that the measured mass matches the calculated exact mass. sigmaaldrich.com This technique is invaluable when novel compounds are created, as it provides definitive evidence of the molecular formula, which is a critical piece of data for structural confirmation and publication. mdpi.com HRMS is often coupled with liquid chromatography (LC-HRMS), allowing for the analysis of complex reaction mixtures and the identification of products, byproducts, and impurities. chemrxiv.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating components of a mixture, making them indispensable for assessing the purity of synthesized this compound derivatives and for monitoring the progress of a reaction over time.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. researchgate.netresearchgate.net It is widely used to determine the purity of a final product and to track the consumption of reactants and the formation of products during a synthesis. nih.gov
A typical setup for analyzing sulfones involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). mdpi.com Detection is commonly achieved using a UV detector, as the phenyl group in this compound provides strong chromophoric activity. sigmaaldrich.com By running a sample through the HPLC system, a chromatogram is generated where each peak corresponds to a different component in the mixture. The area of each peak is proportional to the concentration of that component, allowing for quantitative assessment of purity.
Table 3: Example HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at ~254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scirp.org While this compound itself is a solid with a relatively high melting point (85-87 °C) and is not ideally suited for direct GC analysis, the technique is highly valuable for monitoring reactions that produce volatile byproducts or involve volatile starting materials. sigmaaldrich.comsigmaaldrich.com
For instance, in reactions designed to modify the methylthio (-SCH₃) portion of the molecule, GC can be used to detect the formation of volatile sulfur compounds like methanethiol (B179389) or dimethyl disulfide. It is also an excellent method for analyzing the presence of residual organic solvents (e.g., toluene, THF, ethyl acetate) used during the synthesis or purification process. scirp.org The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. epa.gov A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. rsc.org
Table 4: Potential Volatile Analytes in this compound Reactions Monitored by GC
| Analyte | Relevance | Typical Detector |
|---|---|---|
| Methanethiol | Potential byproduct from cleavage of the C-S bond | FID or Sulfur-Specific Detector |
| Dimethyl disulfide | Oxidative coupling byproduct of methanethiol | FID |
| Toluene | Common reaction solvent | FID |
| Tetrahydrofuran (B95107) (THF) | Common reaction solvent | FID |
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed to monitor the progress of chemical reactions, including those involving this compound. researchgate.netnih.gov By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of products. youtube.com The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). researchgate.net
The choice of the mobile phase, or eluent, is critical for achieving good separation. For reactions involving sulfones, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. rsc.org The polarity of the eluent system is adjusted to optimize the separation of reactants, intermediates, and products, which will have different affinities for the stationary phase and thus travel up the plate at different rates. researchgate.net Visualization of the separated spots is often achieved under UV light, especially for aromatic compounds like this compound and its derivatives. nih.gov The disappearance of the starting material spot and the appearance and intensification of the product spot signal the progression and eventual completion of the reaction. youtube.com
Table 1: Common TLC Parameters for Monitoring Reactions of Phenyl Sulfones
| Parameter | Description | Common Practice |
| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel (SiO₂) is the most common stationary phase. researchgate.net |
| Mobile Phase | The solvent system that moves up the plate. | Mixtures of hexane and ethyl acetate are frequently used. rsc.org |
| Visualization | The method used to see the separated spots. | UV light at 254 nm is standard for UV-active compounds. researchgate.net |
| Application | How the sample is applied to the plate. | A small spot of the reaction mixture is applied using a capillary tube. researchgate.net |
This table provides a summary of typical conditions and is not exhaustive. Optimal conditions may vary depending on the specific reaction.
X-ray Crystallography for Solid-State Structure Determination of Reaction Products and Intermediates
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique has been applied to various sulfone derivatives to elucidate their molecular geometry, conformation, and intermolecular interactions in the solid state. st-andrews.ac.uk The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. spast.org
For derivatives of phenyl sulfone, X-ray crystallography can confirm the connectivity of atoms and provide precise measurements of bond lengths and angles. st-andrews.ac.uk For example, studies on various sulfones have reported S=O bond distances typically ranging from 1.392(5) to 1.463(3) Å and C-S-C bond angles varying from 101.1(3)° to 106.80(14)°. st-andrews.ac.uk This level of structural detail is crucial for understanding the steric and electronic properties of the molecules, which in turn influence their reactivity and physical properties. The solid-state packing of sulfone compounds is often influenced by weak intermolecular interactions, such as hydrogen bonds, which can also be characterized by X-ray diffraction. st-andrews.ac.uk
Table 2: Selected Crystallographic Data for Phenyl Sulfone Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Diphenyl sulfone | Monoclinic | P2₁/c | S=O: ~1.44, S-C: ~1.77 | O-S-O: ~119, C-S-C: ~105 |
| bis(4-nitrophenyl) sulfone | Monoclinic | P2₁/c | S=O: ~1.44, S-C: ~1.77 | O-S-O: ~119, C-S-C: ~104 |
| Benzylphenyl sulfone | Monoclinic | P2₁/c | S=O: ~1.44, S-C(aryl): ~1.76, S-C(alkyl): ~1.79 | O-S-O: ~118, C-S-C: ~106 |
Data is generalized from typical values found in the literature for similar structures. st-andrews.ac.uk Specific values for this compound and its immediate derivatives would require dedicated crystallographic studies.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, determining the enantiomeric excess (ee) is of paramount importance. heraldopenaccess.us Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. heraldopenaccess.usuma.es The separation is achieved because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. chromatographyonline.com
The determination of enantiomeric excess is crucial for evaluating the effectiveness of a chiral catalyst or a new asymmetric reaction. heraldopenaccess.us While direct separation on a chiral column is a common approach, indirect methods involving the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, are also employed. chromatographyonline.com
Beyond chromatography, various spectroscopic methods can be utilized for determining enantiomeric purity. nih.gov Chiroptical spectroscopy, including optical rotation (OR) and circular dichroism (CD), can provide information about the enantiomeric composition. nih.govnih.gov These techniques are based on the differential interaction of enantiomers with polarized light. More recently, advanced techniques like molecular rotational resonance (MRR) spectroscopy have emerged as powerful tools for the rapid and accurate determination of enantiomeric excess, even for isotopically labeled chiral molecules. nih.gov Spectroscopic methods combined with chemometric analysis have also shown promise for the online determination of enantiomeric excess. scilit.com
Table 3: Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | High resolution and accuracy. heraldopenaccess.us | Routine analysis of chiral pharmaceuticals and fine chemicals. heraldopenaccess.us |
| Gas Chromatography (GC) with Chiral Column | Similar to chiral HPLC but for volatile compounds. mdpi.com | High efficiency for volatile analytes. | Analysis of volatile chiral compounds. |
| Optical Rotation (OR) | Measurement of the rotation of plane-polarized light by a chiral sample. nih.gov | Simple and non-destructive. | Preliminary assessment of optical purity. nih.gov |
| Circular Dichroism (CD) | Measurement of the differential absorption of left and right circularly polarized light. nih.gov | Provides structural information in addition to ee. | Analysis of chiral molecules with chromophores near the chiral center. scilit.com |
| Molecular Rotational Resonance (MRR) | Measurement of rotational transitions of molecules in the gas phase. nih.gov | High-throughput and requires small sample amounts. nih.gov | Analysis of complex mixtures and enantioisotopomers. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic and Stereoselective Transformations
The development of novel catalytic systems is a primary focus for expanding the synthetic utility of methylthiomethyl phenyl sulfone. While its use in asymmetric synthesis has been noted, future research is expected to concentrate on creating more efficient and highly stereoselective catalytic transformations. nih.gov This includes the design of chiral catalysts that can control the stereochemistry of reactions at the carbon atom flanked by the two sulfur groups. Recent advances in the enantioselective synthesis of chiral sulfones through asymmetric hydrogenation of unsaturated sulfones highlight a promising direction. nih.gov Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, have been successfully employed for the asymmetric hydrogenation of various unsaturated sulfones, and similar strategies could be adapted for derivatives of this compound. nih.gov
Furthermore, the development of catalysts for novel reaction types is a key objective. This could involve metal-catalyzed cross-coupling reactions that selectively activate one of the C-S bonds or the C-H bonds of the methylene (B1212753) group. The exploration of dual catalytic systems, combining a metal catalyst with an organocatalyst, could also open up new reaction pathways with high levels of stereocontrol. The ultimate goal is to develop catalytic methods that are not only highly selective but also operate under mild conditions with low catalyst loadings, adhering to the principles of green chemistry.
Exploration of New Reactivity Modes and Synthetic Applications
Beyond its established roles, there is considerable interest in exploring new reactivity modes of this compound. Its unique structure, featuring a methylene group activated by both a sulfonyl and a thioether group, suggests a rich and underexplored chemical landscape. Researchers are likely to investigate its potential in multicomponent reactions, where three or more reactants combine in a single step to form complex products. nsf.gov This approach offers significant advantages in terms of efficiency and atom economy.
The development of novel synthetic methodologies is another important frontier. This could include the use of this compound in cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations to rapidly build molecular complexity. For instance, a reaction could be designed where an initial transformation at the thioether moiety is followed by a cyclization involving the sulfone group. The synthesis of novel heterocyclic compounds and complex natural products are potential targets for such strategies. Moreover, the unique electronic properties of the sulfone group could be harnessed in novel ways, for example, in radical-based transformations or pericyclic reactions.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The principles of flow chemistry and automated synthesis are increasingly being applied to organic synthesis to improve efficiency, safety, and scalability. The integration of reactions involving this compound into continuous flow systems is a logical next step. Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govacs.orgacs.org
Recent studies have demonstrated the successful use of electrochemical flow processes for the selective oxidation of sulfides to sulfoxides and sulfones, highlighting the potential for developing automated, electrolyte-free methods for modifying this compound or its derivatives. nih.govacs.orgacs.org Automated platforms, guided by chemical programming languages, can enable the synthesis of compounds with high reproducibility and minimal manual intervention. eurekalert.org The development of robust and scalable flow procedures for reactions utilizing this compound would be highly valuable for industrial applications where large quantities of specific products are required. This could involve its use in the automated synthesis of pharmaceutical intermediates or other high-value chemicals.
Computational Design of New Reagents and Reaction Pathways
Computational chemistry and in silico design are powerful tools for accelerating the discovery of new reagents and reaction pathways. nih.gov Molecular modeling and density functional theory (DFT) calculations can be used to predict the reactivity of this compound and to design new derivatives with tailored properties. For example, computational studies could be employed to understand the factors that govern the regioselectivity and stereoselectivity of its reactions, providing insights that can guide the development of new catalysts and reaction conditions.
Furthermore, computational screening of virtual libraries of compounds can identify new potential applications for this compound and its derivatives. For instance, docking studies could be used to assess the potential of these compounds as inhibitors of specific enzymes or as ligands for receptors, guiding the design of new therapeutic agents. nih.gov The combination of computational design with experimental validation represents a powerful paradigm for future research, enabling a more rational and efficient approach to the development of new synthetic methods and applications for this versatile sulfone.
Potential Applications in Materials Science (e.g., as building blocks for conjugated polymers)
The sulfone group is a key component in a variety of high-performance polymers, imparting desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. wikipedia.orgresearchgate.net This suggests that this compound could serve as a valuable building block for the synthesis of novel functional materials. One particularly promising area is the development of conjugated polymers for applications in organic electronics. mdpi.com
While research in this specific area is still emerging, the synthesis of sulfonated poly(phenylene sulfone) polymers has been shown to yield materials with high thermal and hydrolytic stability, making them suitable for applications such as proton exchange membranes in fuel cells. acs.orgresearchgate.net The flexible synthetic routes to these polymers allow for the tuning of their properties by varying the molecular structure and ion exchange capacity. acs.org Although direct polymerization of this compound into conjugated polymers has not been extensively reported, its structure offers intriguing possibilities. The phenylsulfone moiety could be incorporated into a polymer backbone to influence its electronic properties and morphology. Furthermore, the methylthio group could serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties. The exploration of this compound and its derivatives as monomers or precursors for novel polymers represents a significant and largely untapped area for future research.
Q & A
Q. What are the established methods for synthesizing methylthiomethyl phenyl sulfone in laboratory settings?
this compound (CAS 59431-14-0) is typically synthesized via nucleophilic substitution reactions involving thiols and sulfonyl chlorides. For example, reacting methylthiomethanol with phenyl sulfonyl chloride under basic conditions (e.g., NaH in THF) can yield the target compound. Reaction optimization often requires controlled temperature (0–5°C) to minimize side reactions like oxidation of the thioether group . Characterization via H NMR and LC-MS is critical to confirm purity, with the methylthio (-SCH) group appearing as a singlet near δ 2.1 ppm and the sulfone (-SO-) group confirmed via IR absorption at 1300–1150 cm .
Q. How can researchers assess the thermal stability of this compound for reaction design?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, NIST data for related sulfones (e.g., dimethyl sulfone) indicate decomposition temperatures >200°C, suggesting this compound may exhibit similar stability under inert atmospheres . Pre-screening via micro-scale pyrolysis-GC/MS can identify degradation products, such as sulfur oxides or aromatic fragments, which inform safe reaction temperature ranges .
Advanced Research Questions
Q. What steric and electronic factors influence the reactivity of this compound in radical-mediated reactions?
The phenyl sulfone group introduces steric hindrance and electron-withdrawing effects, which can modulate radical generation and stability. For example, in visible-light-promoted trifluoromethylation, this compound acts as a radical precursor by forming electron donor-acceptor (EDA) complexes with thiophenolates. Steric shielding from the phenyl group may slow bimolecular termination, enhancing reaction efficiency . Computational studies (e.g., DFT) can quantify steric parameters (e.g., percent buried volume) and predict regioselectivity in radical additions .
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Discrepancies in catalytic reactions (e.g., failed desulfurization attempts) may arise from catalyst-substrate mismatches. For instance, ZnCl/morpholine systems may fail due to insufficient activation of the sulfone group, whereas transition-metal catalysts (e.g., Pd/C) under H atmospheres could enable reductive desulfurization . Systematic screening of Lewis acids, solvents, and reaction times, coupled with in-situ monitoring (e.g., Raman spectroscopy), helps identify optimal conditions .
Methodological Challenges
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is preferred for identifying sulfone derivatives in mixtures. For structural elucidation, 2D NMR (e.g., C-HSQC) resolves coupling between the methylthio group and adjacent carbons. X-ray crystallography can confirm molecular geometry, particularly steric effects from the phenyl ring . Chromatographic methods (HPLC with UV detection at 254 nm) are effective for quantifying purity in synthetic batches .
Q. How can researchers design experiments to probe the photochemical behavior of this compound?
Time-resolved transient absorption spectroscopy can track radical intermediates generated under visible light. For example, this compound’s EDA complex with thiophenolates undergoes single-electron transfer (SET) upon irradiation, which can be monitored via quenching experiments with radical traps (e.g., TEMPO) . Controlled variation of light intensity and wavelength (e.g., using LED arrays) clarifies the role of photoexcitation in reaction kinetics .
Data Interpretation and Optimization
Q. What statistical approaches are suitable for optimizing reaction yields involving this compound?
Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), efficiently identify critical factors (e.g., catalyst loading, temperature). For example, a central composite design can map the nonlinear effects of solvent polarity and reaction time on trifluoromethylation efficiency . Multivariate analysis (e.g., PCA) reduces noise in datasets with overlapping variables (e.g., competing side reactions) .
Q. How can conflicting solubility data for this compound be reconciled?
Solubility discrepancies in polar vs. nonpolar solvents may reflect polymorphic forms or impurities. Phase diagrams constructed via slurry experiments (mixing the compound with solvents at varying ratios) identify thermodynamically stable forms. Hansen solubility parameters (HSPs) can predict compatibility with solvent blends (e.g., DMSO/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
